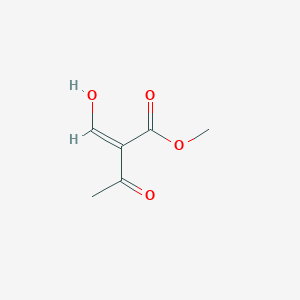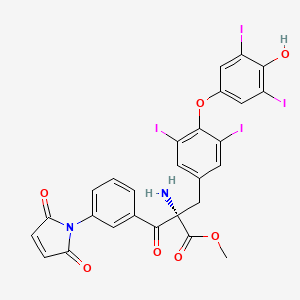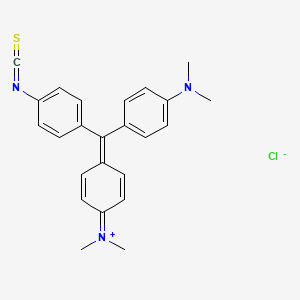
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate: is a synthetic glucocorticoid derivative of prednisolone. It is primarily used in research settings for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C27H38O6 and a molecular weight of 458.59 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate typically involves the esterification of 6α-Methyl Prednisolone with ethyl orthopropionate. The reaction is carried out under anhydrous conditions using a suitable catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed in an organic solvent like toluene until the desired product is formed. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is isolated and purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is used in cell biology research to study the effects of glucocorticoids on cell signaling pathways and gene expression.
Medicine: In medical research, it is used to investigate the anti-inflammatory and immunosuppressive effects of glucocorticoids. It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of glucocorticoids.
Industry: The compound is used in the development of new pharmaceutical formulations and as a standard in quality control processes.
Wirkmechanismus
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Methylprednisolone: Another glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness: 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is unique due to its specific esterification, which may alter its pharmacokinetic profile and potentially enhance its stability and bioavailability compared to other glucocorticoids .
Eigenschaften
CAS-Nummer |
85198-27-2 |
|---|---|
Molekularformel |
C27H38O6 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-2-ethyl-11'-hydroxy-6',10',13'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C27H38O6/c1-6-27(31-7-2)32-15-22(30)26(33-27)11-9-19-18-12-16(3)20-13-17(28)8-10-24(20,4)23(18)21(29)14-25(19,26)5/h8,10,13,16,18-19,21,23,29H,6-7,9,11-12,14-15H2,1-5H3/t16-,18-,19-,21-,23+,24-,25-,26-,27?/m0/s1 |
InChI-Schlüssel |
AFHMTUSMFCGKJH-ACASYORHSA-N |
Isomerische SMILES |
CCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)C)O)C)OCC |
Kanonische SMILES |
CCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)C)O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)

